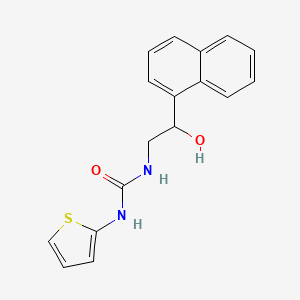

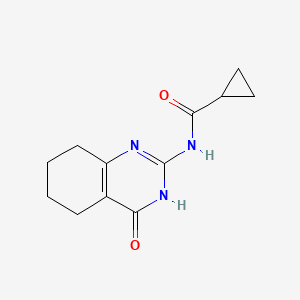

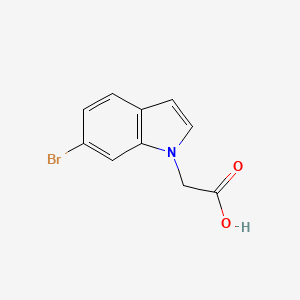

![molecular formula C11H8ClN5 B2579155 4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine CAS No. 1153045-44-3](/img/structure/B2579155.png)

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine” is a compound that features the privileged pyrazolo[3,4-D]pyrimidine scaffold . This compound is of interest due to its potential pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one .Molecular Structure Analysis

The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions . More specific details about the reactions would require further information or context.Aplicaciones Científicas De Investigación

Organic Synthesis

Summary of the Application

“4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine” is a novel compound that was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-D]pyrimidines, which may be of interest as substances with useful pharmacological properties .

Methods of Application

The compound was synthesized from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one . The structure of the synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR and IR spectroscopy and mass-spectrometry .

Results or Outcomes

The synthesized compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-D]pyrimidines .

Cancer Treatment

Summary of the Application

Compounds featuring the privileged pyrazolo[3,4-D]pyrimidine scaffold were designed and synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Methods of Application

A new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffold were designed and synthesized . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .

Inhibition of Xanthine Oxidase

Summary of the Application

Pyrazolo[3,4-d]pyrimidines, which include “4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine”, have a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine) .

Methods of Application

These compounds are capable of binding to the enzyme and strongly inhibit its activity .

Results or Outcomes

The inhibition of xanthine oxidase by these compounds could be beneficial in the treatment of gout and other conditions related to high levels of uric acid .

EGFR-TK Inhibitors

Summary of the Application

Compounds featuring the pyrazolo[3,4-D]pyrimidine scaffold, such as “4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine”, have been synthesized as novel EGFR-TK inhibitors . EGFR-TK inhibitors are used in the treatment of various types of cancer .

Methods of Application

The compounds were synthesized and tested for their inhibitory activity against EGFR-TK .

Results or Outcomes

The results of these studies are not provided in the source .

Antiviral and Analgesic Activity

Summary of the Application

1H-pyrazolo[3,4-d]pyrimidines, including “4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine”, have been reported to exhibit various biological activities, including antiviral and analgesic activity .

Methods of Application

The specific methods of application for these activities are not provided in the source .

Results or Outcomes

The outcomes of these applications are not provided in the source .

Treatment of Male Erectile Dysfunction and Hyperuricemia

Summary of the Application

1H-pyrazolo[3,4-d]pyrimidines, including “4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine”, have been reported to be used in the treatment of male erectile dysfunction and hyperuricemia, and in the prevention of gout .

Methods of Application

The specific methods of application for these treatments are not provided in the source .

Results or Outcomes

The outcomes of these treatments are not provided in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIUMNODNUQZII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C3=CC=NC=C3)C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

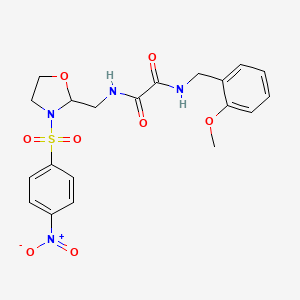

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-bromofuran-2-carboxamide](/img/structure/B2579076.png)

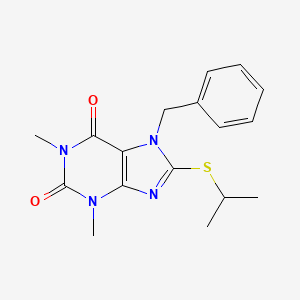

![N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2579079.png)

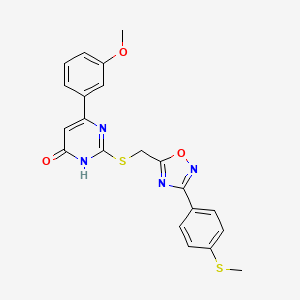

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2579082.png)

![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)

![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)